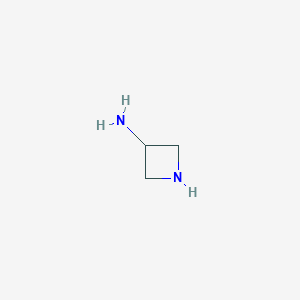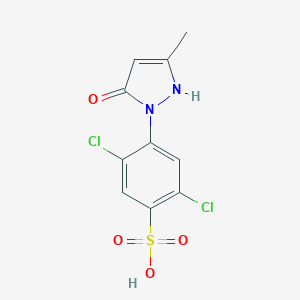
alpha-Fluorothymidine
Übersicht
Beschreibung
Alpha-Fluorothymidine, also known as 3’-deoxy-3’-fluorothymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification makes this compound a valuable compound in various scientific fields, particularly in medical imaging and cancer research.
Vorbereitungsmethoden
Alpha-Fluorothymidine is synthesized through a multi-step process. The most common method involves the nucleophilic substitution reaction of a protected thymidine derivative with a fluorine source. The synthesis typically starts with 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine as the precursor. The reaction proceeds as follows:
Fluorination: The precursor is reacted with a fluorine source, such as fluorine-18, in the presence of a phase transfer catalyst at elevated temperatures (100-130°C) under anhydrous conditions.
Hydrolysis: The fluorinated intermediate undergoes hydrolysis with hydrochloric acid at a reduced temperature (85°C) to remove the protecting groups.
Purification: The final product is purified using a combination of solid-phase extraction cartridges to remove impurities.
Analyse Chemischer Reaktionen
Alpha-Fluorothymidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis, where a nucleophile (fluorine) replaces a leaving group (nosyl) on the thymidine derivative.
Hydrolysis: Used to remove protecting groups from the intermediate compound.
Oxidation and Reduction: While not commonly employed in its synthesis, these reactions can modify the compound’s structure for specific applications.
Common reagents used in these reactions include fluorine-18, hydrochloric acid, and various phase transfer catalysts. The major product formed is this compound, with potential byproducts including unreacted thymidine derivatives and other fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
Alpha-Fluorothymidine has a wide range of applications in scientific research:
Medical Imaging: It is used as a radiotracer in positron emission tomography (PET) imaging to monitor cell proliferation, particularly in cancer diagnostics.
Cancer Research: This compound is used to study the mechanisms of cancer cell proliferation and to evaluate the efficacy of anti-cancer treatments.
Pharmacokinetics: It is used to study the distribution, metabolism, and excretion of nucleoside analogs in the body.
Wirkmechanismus
Alpha-Fluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during cell division. Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to its active triphosphate form. This active form competes with natural thymidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Alpha-Fluorothymidine is unique among nucleoside analogs due to its fluorine substitution, which enhances its stability and imaging properties. Similar compounds include:
Thymidine: The natural nucleoside, which lacks the fluorine substitution and is less stable in imaging applications.
5-Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment, but with different mechanisms and applications.
Alovudine: A related compound with antiviral properties, but less commonly used in imaging.
This compound’s unique properties make it a valuable tool in both research and clinical settings, particularly for its role in non-invasive imaging and cancer diagnostics.
Eigenschaften
IUPAC Name |
5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLWSXSBUAEINE-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906296 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101527-45-1 | |
| Record name | alpha-Monofluorothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101527451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid](/img/structure/B9756.png)










